molecular formula C26H26 B14230684 2-(1-Phenylhexyl)anthracene CAS No. 549545-30-4

2-(1-Phenylhexyl)anthracene

Cat. No.: B14230684
CAS No.: 549545-30-4
M. Wt: 338.5 g/mol
InChI Key: JBYLYPPIZSZSLP-UHFFFAOYSA-N
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Description

2-(1-Phenylhexyl)anthracene is an organic compound belonging to the anthracene family. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The addition of a phenylhexyl group to the anthracene structure enhances its chemical properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Phenylhexyl)anthracene typically involves the Friedel-Crafts alkylation reaction. This reaction uses anthracene and 1-phenylhexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-(1-Phenylhexyl)anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(1-Phenylhexyl)anthracene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Phenylhexyl)anthracene involves its ability to intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. This intercalation is facilitated by the planar structure of the anthracene ring, which allows it to insert itself between the stacked base pairs of the DNA helix . Additionally, the compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative damage to cellular components .

Comparison with Similar Compounds

  • 9-Phenyl-10-(4-trifluoromethyl)phenyl)anthracene
  • 9-(4-Phenylethynyl)anthracene
  • 9,10-Bis(phenylethynyl)anthracene

Comparison: 2-(1-Phenylhexyl)anthracene is unique due to the presence of the phenylhexyl group, which imparts distinct photophysical and chemical properties. Compared to other anthracene derivatives, it exhibits higher thermal stability and different electronic properties, making it suitable for specific applications in organic electronics and photophysics .

Properties

CAS No.

549545-30-4

Molecular Formula

C26H26

Molecular Weight

338.5 g/mol

IUPAC Name

2-(1-phenylhexyl)anthracene

InChI

InChI=1S/C26H26/c1-2-3-5-14-26(20-10-6-4-7-11-20)24-16-15-23-17-21-12-8-9-13-22(21)18-25(23)19-24/h4,6-13,15-19,26H,2-3,5,14H2,1H3

InChI Key

JBYLYPPIZSZSLP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C1=CC=CC=C1)C2=CC3=CC4=CC=CC=C4C=C3C=C2

Origin of Product

United States

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